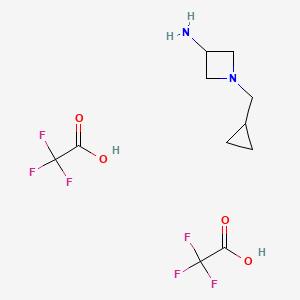

1-(Cyclopropylmethyl)azetidin-3-amine bis(2,2,2-trifluoroacetate)

CAS No.: 2225141-20-6

Cat. No.: VC6231322

Molecular Formula: C11H16F6N2O4

Molecular Weight: 354.249

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2225141-20-6 |

|---|---|

| Molecular Formula | C11H16F6N2O4 |

| Molecular Weight | 354.249 |

| IUPAC Name | 1-(cyclopropylmethyl)azetidin-3-amine;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C7H14N2.2C2HF3O2/c8-7-4-9(5-7)3-6-1-2-6;2*3-2(4,5)1(6)7/h6-7H,1-5,8H2;2*(H,6,7) |

| Standard InChI Key | NSQNTGJAUUPVCO-UHFFFAOYSA-N |

| SMILES | C1CC1CN2CC(C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Introduction

Chemical Identity and Structural Features

1-(Cyclopropylmethyl)azetidin-3-amine bis(2,2,2-trifluoroacetate) consists of an azetidine ring (a four-membered saturated heterocycle) substituted at the 3-position with an amine group and at the 1-position with a cyclopropylmethyl moiety. The bis(trifluoroacetate) counterion arises from protonation of the amine by trifluoroacetic acid (TFA), forming a stable salt. Key structural attributes include:

-

Azetidine core: The strained four-membered ring confers unique conformational rigidity, influencing reactivity and binding interactions in biological systems .

-

Cyclopropylmethyl group: This substituent introduces steric bulk and metabolic stability, commonly exploited in medicinal chemistry to modulate pharmacokinetic properties .

-

Bis(trifluoroacetate) salt: The TFA counterions improve solubility in polar aprotic solvents, facilitating purification via reverse-phase chromatography .

The molecular formula is C₇H₁₂N₂·2(C₂HF₃O₂), with a molecular weight of 382.19 g/mol.

Synthetic Methodologies

General Synthesis of Azetidine Amines

The preparation of azetidine derivatives typically involves ring-closing strategies or functionalization of preformed azetidine scaffolds. For 1-(cyclopropylmethyl)azetidin-3-amine, a common route involves:

-

Protection of the amine: Tert-butyl carbamate (Boc) protection is employed to prevent undesired side reactions during subsequent steps .

-

Alkylation at the 1-position: Reaction of Boc-protected azetidin-3-amine with cyclopropylmethyl bromide or iodide under basic conditions (e.g., DIEA in DCM) .

-

Deprotection: Cleavage of the Boc group using TFA in dichloromethane, yielding the amine bis(trifluoroacetate) salt after concentration .

Example protocol from analogous systems (adapted from ):

A 1-L flask was charged with tert-butyl (3-azetidinyl)carbamate (185 g) and TFA (554 mL) at 0°C. After stirring for 4 h at RT, the mixture was concentrated to afford the TFA salt as an off-white solid (261 g, 94% yield).

Optimization and Challenges

-

Regioselectivity: Alkylation at the 1-position requires careful control of reaction conditions to avoid over-alkylation .

-

Purification: Reverse-phase chromatography (MeCN/H₂O with 0.1% TFA) is critical for isolating high-purity product .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (DMSO-d₆, 499 MHz): Key signals include δ 3.28 (m, azetidine ring protons), 2.16 (s, cyclopropylmethyl CH₂), and 1.77 (m, cyclopropyl CH₂) .

-

LRMS (ESI+): Observed m/z 157.1 [M+H]⁺ (calc’d 157.2 for C₇H₁₂N₂) .

-

HRMS (ESI+): Exact mass confirms molecular formula (deviation < 2 ppm) .

Applications in Drug Discovery

Role as a Synthetic Intermediate

The compound serves as a versatile building block for:

-

Kinase inhibitors: Azetidine amines are key motifs in targeting ATP-binding pockets (e.g., pyrazolopyrimidine-based inhibitors) .

-

GPCR modulators: The cyclopropylmethyl group enhances lipophilicity, improving blood-brain barrier penetration .

Case Study: Antimalarial Agents

In a recent study, analogous azetidine-TFA salts were coupled with boronic esters to generate Plasmodium falciparum inhibitors (e.g., compound 17r, IC₅₀ = 12 nM) . The synthetic route involved:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume